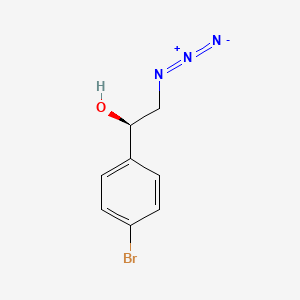
1-Bromo-5-(1-bromoethyl)-2,4-difluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Bromo-5-(1-bromoethyl)-2,4-difluorobenzene” is a brominated and fluorinated derivative of benzene. It contains a benzene ring, which is a cyclic hydrocarbon with a formula C6H6. In this compound, two of the hydrogen atoms in the benzene ring have been replaced by bromine atoms, and two others have been replaced by fluorine atoms .
Molecular Structure Analysis
The molecule is likely to be planar because of the planar nature of benzene rings. The bromine and fluorine atoms will be oriented around the ring in the positions indicated by the numbers in the name of the compound .Chemical Reactions Analysis
As a halogenated benzene derivative, this compound could potentially undergo various reactions such as further halogenation, nitration, sulfonation, alkylation, and acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the bromine and fluorine atoms. These atoms are highly electronegative, which could result in the compound having a relatively high density and possibly also a high boiling point .Wissenschaftliche Forschungsanwendungen
Precursor for Organic Synthesis
1-Bromo-5-(1-bromoethyl)-2,4-difluorobenzene is used in the synthesis of various halogenated organic compounds. For instance, it acts as an intermediate in the preparation of dibromobenzenes, which are crucial for reactions based on benzynes intermediates, facilitating a wide range of organic transformations (Diemer, Leroux, & Colobert, 2011). This showcases its importance in enhancing the diversity of halogenated compounds accessible for further chemical synthesis.
Electrochemical Fluorination Studies
The compound's derivatives are investigated in electrochemical fluorination studies, revealing insights into the mechanisms and side reactions involved in the fluorination of halobenzenes. Such studies contribute to a better understanding of how different halogen substituents affect the electrochemical reactions and the formation of fluorinated products, underscoring the compound's role in the development of novel fluorination methodologies (Horio et al., 1996).
Structural and Crystallographic Research
Research on derivatives of this compound also extends to structural and crystallographic studies. For example, the study of 5-bromo-1-(4-bromophenyl)isatin provides insights into the crystal structure and molecular interactions, such as weak C—H⋯Br interactions, facilitating the understanding of molecular packing and interaction patterns in solid-state chemistry (El-Hiti et al., 2018).
Synthesis of Hyperbranched Polymers
The reactivity of bromo and fluoro groups in such compounds is leveraged in the synthesis of hyperbranched polymers. These polymers find applications in various fields, including materials science and nanotechnology, due to their unique structural features and properties (Uhrich, Hawker, Fréchet, & Turner, 1992).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-bromo-5-(1-bromoethyl)-2,4-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2F2/c1-4(9)5-2-6(10)8(12)3-7(5)11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILPFKVLJFXECC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1F)F)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2610051.png)
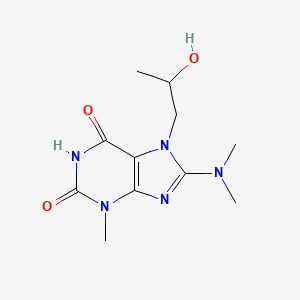


![[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanesulfonamide](/img/structure/B2610059.png)
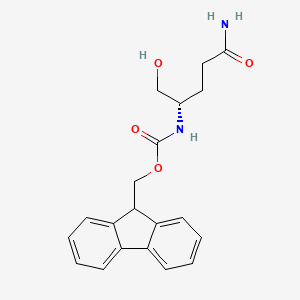
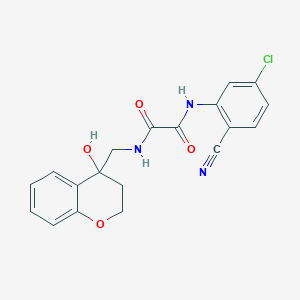
![Methyl 2-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]sulfonyl-4,5-dimethoxyphenyl]acetate](/img/structure/B2610064.png)
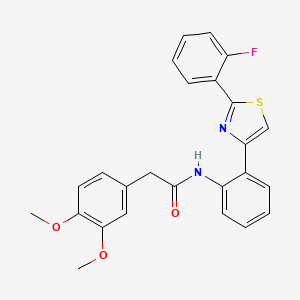
![3-chloro-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2610068.png)
![N-(3-acetylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2610069.png)
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2610070.png)
![4-(2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide](/img/structure/B2610072.png)
